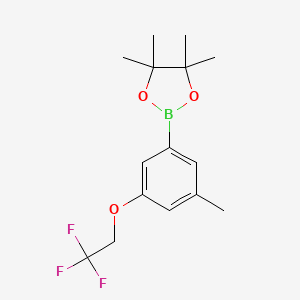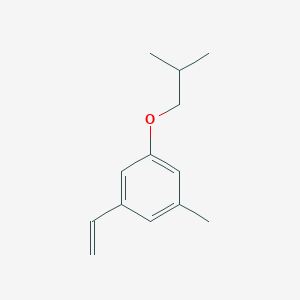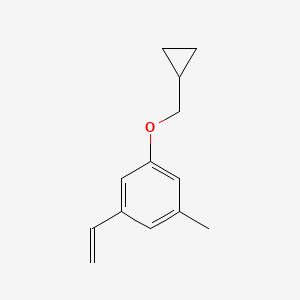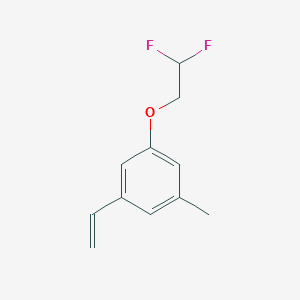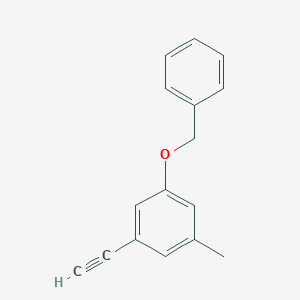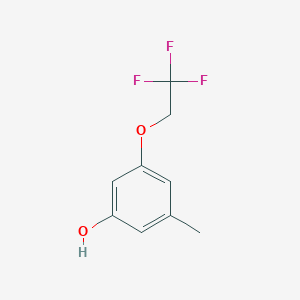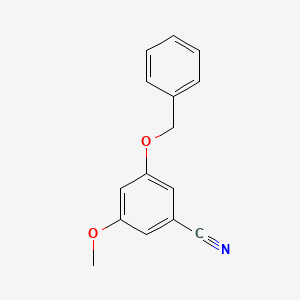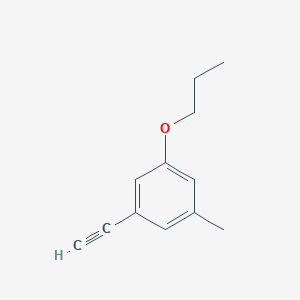
1-Ethynyl-3-methyl-5-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-methyl-5-propoxybenzene is an aromatic compound characterized by the presence of an ethynyl group, a methyl group, and a propoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methyl-5-propoxybenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran or dimethylformamide.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-3-methyl-5-propoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are typical oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced forms of the ethynyl group, such as ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3-methyl-5-propoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-3-methyl-5-propoxybenzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzene ring provides a stable aromatic framework that can undergo substitution reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-3-methylbenzene: Lacks the propoxy group, resulting in different chemical and physical properties.
1-Ethynyl-4-methyl-5-propoxybenzene: Positional isomer with the ethynyl group at a different position on the benzene ring.
1-Ethynyl-3-methyl-4-propoxybenzene: Another positional isomer with the propoxy group at a different position.
Uniqueness: 1-Ethynyl-3-methyl-5-propoxybenzene is unique due to the specific arrangement of its functional groups, which influences its reactivity and potential applications. The presence of the ethynyl, methyl, and propoxy groups in specific positions on the benzene ring provides distinct chemical properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-ethynyl-3-methyl-5-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-6-13-12-8-10(3)7-11(5-2)9-12/h2,7-9H,4,6H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFGPHFBWLAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



